EGFR Inhibitor

Catalog No.
S526930
CAS No.
879127-07-8
M.F
C21H18F3N5O
M. Wt
413.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EGFR Inhibitor

CAS Number

879127-07-8

Product Name

EGFR Inhibitor

IUPAC Name

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide

Molecular Formula

C21H18F3N5O

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)

InChI Key

YOHYSYJDKVYCJI-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

EGFR inhibitor; EGFR-inhibitor; EGFRinhibitor;

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F

Description

The exact mass of the compound EGFR Inhibitor is 413.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

EGFR Inhibitors for Cancer Treatment

Scientific research has explored the use of EGFR inhibitors for the treatment of various cancers, including:

  • Non-small cell lung cancer (NSCLC): EGFR mutations are found in a significant portion of NSCLC cases, particularly in adenocarcinomas. Research has shown that EGFR inhibitors can significantly improve survival rates in patients with these mutations [].
  • Head and neck squamous cell carcinoma (HNSCC): EGFR overexpression is observed in HNSCC. Studies have demonstrated the effectiveness of EGFR inhibitors, alone or in combination with other therapies, for treating this type of cancer [].
  • Colorectal cancer: While less common than in NSCLC, EGFR mutations can occur in colorectal cancer. Research is ongoing to determine the potential role of EGFR inhibitors in this setting [].

These are just a few examples, and researchers are actively investigating the use of EGFR inhibitors for other cancer types.

EGFR Inhibitors in Understanding Cancer Biology

Beyond their therapeutic potential, EGFR inhibitors are valuable tools for scientific research aimed at understanding cancer biology. By studying the effects of EGFR inhibition on cancer cells, researchers can gain insights into the role of EGFR signaling in tumor development and progression. This knowledge can inform the development of new and more effective cancer therapies.

For instance, research using EGFR inhibitors has helped to identify mechanisms of resistance to these drugs. This information is crucial for developing strategies to overcome resistance and improve treatment outcomes [].

Epidermal growth factor receptor inhibitors are a class of therapeutic agents designed to block the activity of the epidermal growth factor receptor, a transmembrane protein that plays a crucial role in cell signaling pathways related to proliferation, survival, and differentiation. These inhibitors are particularly significant in oncology, as they target cancers characterized by overexpression or mutations in the epidermal growth factor receptor, which can lead to uncontrolled cell division and tumor progression. Common malignancies treated with these agents include non-small-cell lung cancer, breast cancer, and colorectal cancer .

EGFR inhibitors bind to the ATP binding pocket of the EGFR protein, preventing it from binding to ATP (adenosine triphosphate), a crucial energy source for cellular processes. This disrupts EGFR signaling, leading to reduced cell growth and proliferation in cancer cells [].

Epidermal growth factor receptor inhibitors primarily function by binding to specific sites on the epidermal growth factor receptor, inhibiting its tyrosine kinase activity. This binding can occur through two main mechanisms:

  • Reversible Binding: Some inhibitors, such as erlotinib and gefitinib, reversibly bind to the tyrosine kinase domain of the epidermal growth factor receptor, preventing its activation by epidermal growth factor.
  • Irreversible Binding: Other agents, like afatinib, form covalent bonds with cysteine residues in the epidermal growth factor receptor, leading to permanent inhibition of its activity .

The general reaction can be represented as follows:

EGFR+InhibitorInhibited EGFR\text{EGFR}+\text{Inhibitor}\rightleftharpoons \text{Inhibited EGFR}

This reaction underscores the importance of the inhibitor's structural characteristics in determining its binding affinity and specificity.

The biological activity of epidermal growth factor receptor inhibitors is centered around their ability to halt cell proliferation and induce apoptosis in cancer cells. By inhibiting the signaling pathways activated by the epidermal growth factor receptor, these compounds can effectively reduce tumor growth and metastasis. The specific effects include:

  • Inhibition of Cell Proliferation: By blocking the receptor's activation, these inhibitors prevent downstream signaling that promotes cell division.
  • Induction of Apoptosis: Inhibition of the receptor can trigger programmed cell death in cells that rely on epidermal growth factor signaling for survival.
  • Anti-Angiogenic Effects: By disrupting signaling pathways involved in angiogenesis, these agents can limit tumor vascularization .

The synthesis of epidermal growth factor receptor inhibitors varies based on their chemical structure. Common methods include:

  • Chemical Synthesis: Many small-molecule inhibitors are synthesized using organic chemistry techniques such as:
    • Reactions involving anilines and quinazolines for compounds like afatinib.
    • Cyclization reactions for creating complex structures found in dual inhibitors like lapatinib.
  • Biotechnology Approaches: Monoclonal antibodies targeting the extracellular domain of the epidermal growth factor receptor are produced using recombinant DNA technology in cell cultures .

Epidermal growth factor receptor inhibitors are primarily used in oncology. Their applications include:

  • Treatment of Non-Small-Cell Lung Cancer: Many EGFR inhibitors are approved for patients with specific mutations (e.g., exon 19 deletions) in non-small-cell lung cancer.
  • Management of Breast Cancer: Agents like lapatinib are used in combination therapies for HER2-positive breast cancer.
  • Colorectal Cancer Treatment: Monoclonal antibodies such as cetuximab are employed to treat colorectal cancers with wild-type KRAS genes .

Interaction studies focus on understanding how epidermal growth factor receptor inhibitors interact with other drugs and biological molecules. Key findings include:

  • Drug-Drug Interactions: Some EGFR inhibitors can alter the metabolism of co-administered drugs due to their effects on cytochrome P450 enzymes.
  • Synergistic Effects with Chemotherapy: Combining EGFR inhibitors with traditional chemotherapeutic agents has shown enhanced efficacy in various cancers .
  • Resistance Mechanisms: Studies have identified mutations in the epidermal growth factor receptor that confer resistance to certain inhibitors, necessitating combination therapies or alternative treatments .

Epidermal growth factor receptor inhibitors share similarities with other targeted therapies but exhibit unique characteristics that distinguish them. Here’s a comparison with similar compounds:

Compound NameTypeMechanism of ActionUnique Features
ErlotinibTyrosine Kinase InhibitorReversible binding to EGFRApproved for pancreatic cancer
GefitinibTyrosine Kinase InhibitorReversible binding to EGFRFirst approved EGFR inhibitor
AfatinibIrreversible InhibitorCovalent bond formationEffective against multiple EGFR mutations
CetuximabMonoclonal AntibodyBinds extracellular domainUsed primarily for colorectal cancer
LapatinibDual Tyrosine Kinase InhibitorTargets both EGFR and HER2Effective in HER2-positive breast cancer

These compounds illustrate varying mechanisms and applications within cancer treatment, highlighting the unique role of epidermal growth factor receptor inhibitors in modern oncology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

413.14634470 g/mol

Monoisotopic Mass

413.14634470 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

EGFR inhibitor

Dates

Modify: 2023-08-15
1: Zhang, Q.,Liu, Y.,Gao, F., et al. Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library. Journal of the American Chemical Society 128(7), 2182-2183 (2006).
2: Ciardiello, F., and Tortora, G. EGFR antagonists in cancer treatment. New England Journal of Medicine 358(11), 1160-1174 (2008).
3: Okamoto, K.,Okamoto, I.,Okamoto, W., et al. Role of survivin in EGFR inhibitor-induced apoptosis in non-small cell lung cancers positive for EGFR mutations. Cancer Research 70(24), 10402-10410 (2010).

Explore Compound Types